molecular formula C27H18N4O3S B11516596 (7E)-7-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one

(7E)-7-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one

Cat. No.: B11516596
M. Wt: 478.5 g/mol
InChI Key: ZYYFKUYFNMNLPN-DARPEHSRSA-N
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Description

1-ACETYL-3-[(7E)-6-OXO-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of thiazole, triazine, and indole moieties

Preparation Methods

The synthesis of 1-ACETYL-3-[(7E)-6-OXO-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The thiazole and triazine rings are typically formed through cyclization reactions involving appropriate precursors . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Scientific Research Applications

1-ACETYL-3-[(7E)-6-OXO-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse scientific research applications:

Mechanism of Action

The mechanism of action of 1-ACETYL-3-[(7E)-6-OXO-3,4-DIPHENYL-4H,6H,7H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include those containing thiazole, triazine, and indole moieties, such as:

Properties

Molecular Formula

C27H18N4O3S

Molecular Weight

478.5 g/mol

IUPAC Name

(7E)-7-(1-acetyl-2-oxoindol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6-one

InChI

InChI=1S/C27H18N4O3S/c1-16(32)30-20-15-9-8-14-19(20)21(25(30)33)24-26(34)31-23(18-12-6-3-7-13-18)22(28-29-27(31)35-24)17-10-4-2-5-11-17/h2-15,23H,1H3/b24-21+

InChI Key

ZYYFKUYFNMNLPN-DARPEHSRSA-N

Isomeric SMILES

CC(=O)N1C2=CC=CC=C2/C(=C\3/C(=O)N4C(C(=NN=C4S3)C5=CC=CC=C5)C6=CC=CC=C6)/C1=O

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N4C(C(=NN=C4S3)C5=CC=CC=C5)C6=CC=CC=C6)C1=O

Origin of Product

United States

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